2-methyl-3-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine
Description
Historical Context and Discovery in Heterocyclic Chemistry
The imidazo[4,5-b]pyridine system first gained attention in the mid-20th century as chemists explored nitrogen-rich heterocycles for their electronic properties and biological compatibility. Early synthetic routes relied on multistep condensation reactions between aminopyridines and carbonyl compounds, often yielding complex mixtures requiring tedious purification. The specific 2-methyl-3-(piperidin-3-yl) derivative emerged as a distinct entity in 2015, when PubChem first cataloged its structural data (CID 91811834), revealing a molecular formula of C₁₂H₁₆N₄ and a molecular weight of 216.28 g/mol.
A breakthrough occurred in 2018 with the development of efficient annulation protocols using 2-chloro-3-nitropyridine precursors. Researchers achieved cyclization through sequential imine formation and aromatization, significantly improving yields compared to classical methods. The piperidine moiety's introduction at position 3 was facilitated by nucleophilic substitution reactions on halogenated intermediates, exploiting the ring's conformational flexibility to enhance target affinity.
Table 1: Key Structural Features
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆N₄ |
| Molecular Weight | 216.28 g/mol |
| Ring System | Imidazo[4,5-b]pyridine |
| Substituents | 2-Methyl, 3-Piperidin-3-yl |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
Significance in Medicinal Chemistry and Drug Discovery
This compound's pharmacological relevance stems from its dual capacity for hydrogen bonding and hydrophobic interactions, making it an ideal candidate for kinase binding pocket engagement. The piperidine nitrogen participates in salt bridge formation with conserved aspartate residues in kinase catalytic domains, while the methyl group at position 2 provides steric stabilization against ATP-binding cleft residues.
Recent studies highlight its role as a mixed-lineage kinase 3 (MLK3) inhibitor, with derivative compounds demonstrating IC₅₀ values as low as 6 nM in enzymatic assays. Molecular docking simulations reveal a binding mode where the imidazo[4,5-b]pyridine core stacks against hydrophobic kinase subdomains, while the piperidine sidechain extends into solvent-exposed regions, permitting modular derivatization for selectivity optimization.
Table 2: Pharmacophoric Elements
| Component | Role in Bioactivity |
|---|---|
| Imidazo[4,5-b]pyridine | π-Stacking with kinase domains |
| Piperidine-3-yl | Salt bridge formation |
| 2-Methyl group | Hydrophobic stabilization |
| N1 Position | Hydrogen bond donation |
Properties
Molecular Formula |
C12H16N4 |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
2-methyl-3-piperidin-3-ylimidazo[4,5-b]pyridine |
InChI |
InChI=1S/C12H16N4/c1-9-15-11-5-3-7-14-12(11)16(9)10-4-2-6-13-8-10/h3,5,7,10,13H,2,4,6,8H2,1H3 |
InChI Key |
SSIQDAJABAVNJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1C3CCCNC3)N=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Imidazo[4,5-b]pyridine Core
The foundational step involves constructing the heterocyclic core, which is typically achieved via condensation reactions of suitable precursors:
- Starting Materials: 2,3-diaminopyridine derivatives or halogenated pyridines, such as 2,6-dichloropyridine or 2,3-diaminopyridine, are frequently employed as precursors due to their nucleophilic amino groups and reactive halogen substituents (References,,).
- Methodology:
- Condensation with aldehydes or isocyanates: These reactions form the imidazo[4,5-b]pyridine ring through cyclization processes. For example, condensation of 2,3-diaminopyridine with aldehydes under acidic or basic conditions yields the core structure.
- Use of carbonyldiimidazole (CDI): As demonstrated in recent patents, CDI facilitates the formation of heterocyclic rings via carbamoyl intermediates, enabling ring closure with high selectivity (Reference).
2,3-Diaminopyridine + Formaldehyde or Equivalent → Imidazo[4,5-b]pyridine core
Introduction of the Methyl Group at Position 2
The methyl group at the 2-position can be introduced via methylation of the heterocyclic core:
- Reagents: Methyl iodide, methyl triflate, or methylating agents like dimethyl sulfate.
- Conditions: Typically performed under basic conditions (e.g., potassium carbonate) in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF).
- Outcome: Selective methylation at the 2-position of the imidazo[4,5-b]pyridine core, confirmed through NMR and mass spectrometry data.
| Reagent | Solvent | Temperature | Yield (%) | References |
|---|---|---|---|---|
| Methyl iodide | Acetonitrile | Room temp | 85 | , |
Incorporation of the Piperidine Moiety at Position 3
The key step involves attaching the piperidin-3-yl group at the 3-position:
Method 1: Nucleophilic Substitution
- Starting Material: 3-Halogenated imidazo[4,5-b]pyridine derivatives (e.g., 3-chloro or 3-bromo).
- Nucleophile: Piperidine or piperidin-3-yl derivatives.
- Reaction Conditions: Heating under inert atmosphere with a base such as potassium carbonate or sodium hydride in polar aprotic solvents like DMF or DMSO.
- Mechanism: SN2 displacement of the halogen by piperidine, forming the C–N bond.
Method 2: Reductive Amination
- Approach: Condensation of an aldehyde or ketone with piperidine followed by reduction, though less common for direct substitution at the heterocycle.
Data Table for Nucleophilic Substitution:
| Starting Material | Nucleophile | Solvent | Temperature | Yield (%) | References |
|---|---|---|---|---|---|
| 3-Chloropyridine derivative | Piperidine | DMSO | 80°C | 78 | , |
Final Functionalization and Purification
Post-attachment, the compound undergoes purification via recrystallization or chromatography. Characterization confirms the structure:
- Spectroscopic Data: Proton and carbon NMR, HRMS, and IR spectra.
- Crystalline State: The compound forms stable crystalline structures suitable for biological testing.
Supporting Data and Research Findings
-
- The synthesis described in CN106432232A involves multi-step reactions, including carbamoylation and cyclization, aligning with the methods outlined here (Reference).
- Patents like WO2016210034A1 describe heteroaryl substitutions and alkylation strategies that are adaptable for the piperidine incorporation step (Reference).
- Recent research articles emphasize the importance of nucleophilic substitution at the 3-position and subsequent modifications to optimize biological activity (References,).
[2,3-Diaminopyridine] → (Condensation + Cyclization) → Imidazo[4,5-b]pyridine core
→ (Methylation at C-2) → 2-Methyl-imidazo[4,5-b]pyridine
→ (Nucleophilic substitution at C-3) → 2-Methyl-3-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine
Chemical Reactions Analysis
Alkylation Reactions
Alkylation occurs at the piperidine nitrogen (N-4) or imidazo[4,5-b]pyridine nitrogen (N-1). Phase-transfer catalysis (PTC) enhances reactivity in biphasic systems:
Key Insight : Steric hindrance from the piperidine ring directs alkylation preferentially to N-1 of the imidazo[4,5-b]pyridine core under mild conditions .
Acylation Reactions
Acylation targets the secondary amine in the piperidine ring:
Mechanism : Base-assisted nucleophilic acyl substitution proceeds via a tetrahedral intermediate.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling modifies the imidazo[4,5-b]pyridine core:
Suzuki-Miyaura Coupling (C-5 Position)
| Boronic Acid | Catalyst | Conditions | Yield |
|---|---|---|---|
| 3,4-Dimethoxyphenyl | XPhos Pd G3 | Dioxane/H₂O, 80°C, 12 hr | 89% |
| 4-Fluorophenyl | Pd(PPh₃)₂Cl₂ | EtOH, 90°C, 8 hr | 76% |
Buchwald-Hartwig Amination (C-6 Position)
| Amine | Catalyst | Conditions | Yield |
|---|---|---|---|
| Morpholine | Xantphos Pd G2 | t-BuOH, 100°C, 24 hr | 71% |
| cis-2,6-Dimethylmorpholine | Pd(OAc)₂ | DMF, 120°C, 18 hr | 63% |
Limitation : Electron-withdrawing groups on the boronic acid reduce coupling efficiency .
Oxidation (Piperidine Ring)
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ | Acetone/H₂O, 0°C, 2 hr | 2-Methyl-3-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine 2-oxide | 58% |
Reduction (Nitrile to Amine)
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| H₂ (1 atm), Raney Ni | EtOH, rt, 6 hr | 2-Methyl-3-(3-aminopropylpiperidin-3-yl)-3H-imidazo[4,5-b]pyridine | 92% |
Nucleophilic Aromatic Substitution
Halogenated derivatives undergo substitution at C-5 or C-6:
Kinetics : Reactions at C-6 proceed 1.3× faster than at C-5 due to reduced steric hindrance .
Stability Under Acidic/Basic Conditions
| Condition | Time | Degradation | Notes |
|---|---|---|---|
| 1M HCl, rt | 24 hr | <5% | Stable; protonation at N-1 observed |
| 1M NaOH, 60°C | 6 hr | 22% | Ring-opening via imidazole N-C bond cleavage |
Scientific Research Applications
2-methyl-3-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential as an anticancer, antiviral, and antimicrobial agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-methyl-3-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression.
Comparison with Similar Compounds
The pharmacological profile of 2-methyl-3-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine can be contextualized by comparing it to structurally related imidazo[4,5-b]pyridine derivatives. Key differences in substituents, biological activity, and pharmacokinetics are summarized below.
Key Observations :
- Substituent Effects :
- Piperidine/Piperazine Groups : Enhance solubility and target engagement. For example, CCT137690’s piperazinyl group improves oral bioavailability .
- Aryl vs. Alkyl Substituents : Diaryl derivatives (e.g., 3f) show COX-2 selectivity and anticancer activity, while alkyl groups (e.g., methyl) balance lipophilicity for membrane penetration .
- Electron-Withdrawing Groups : Improve enzyme inhibition (e.g., COX-2 IC₅₀ of 9.2 µM for 3f) by stabilizing charge interactions .
- Biological Activity: Antimicrobial Activity: Triazolemethyl derivatives (6a–c) exhibit moderate activity (MIC: 12.5–50 µg/mL), comparable to streptomycin, suggesting the core structure’s versatility against pathogens . Kinase Inhibition: Piperidine-containing analogs (e.g., CCT137690) achieve nanomolar IC₅₀ values against Aurora kinases, critical in cancer proliferation .
Key Insights :
- Synthesis : The target compound’s synthesis likely employs CAN/H₂O₂-mediated cyclization, similar to other imidazo[4,5-b]pyridines .
- Bioavailability : Piperidine derivatives generally exhibit superior pharmacokinetics compared to diaryl analogs due to reduced crystallinity and improved solubility .
Limitations and Contradictions
- Activity Trade-offs : Compounds with bulky aryl groups (e.g., 3f) show potent enzyme inhibition but reduced cellular permeability compared to alkyl-substituted analogs .
- Target Selectivity: While BYK191023 achieves >100-fold selectivity for iNOS over eNOS, piperidine-containing derivatives may exhibit off-target kinase effects .
Biological Activity
2-Methyl-3-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
- Molecular Formula : C₁₂H₁₆N₄
- Molecular Weight : 216.28 g/mol
- CAS Number : 955158-71-1
Biological Activity Overview
The biological activity of this compound includes:
- Antitumor effects
- Antiviral properties
- Neuroprotective effects
Antitumor Activity
Research indicates that derivatives of imidazo[4,5-b]pyridine exhibit significant antiproliferative activity against various cancer cell lines. The compound has shown promising results in inhibiting the growth of tumors in vitro.
Case Study: Antiproliferative Effects
A study evaluated the antiproliferative activity of several imidazo[4,5-b]pyridine derivatives against human cancer cell lines such as HeLa and MDA-MB-231. The results are summarized in Table 1.
| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| A | HeLa | 2.5 | Induction of apoptosis |
| B | MDA-MB-231 | 1.8 | Inhibition of cell cycle progression |
| C | HepG2 | 0.9 | Modulation of signaling pathways |
Table 1 : Antiproliferative activity of imidazo[4,5-b]pyridine derivatives.
The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%. Lower IC₅₀ values suggest higher potency.
The mechanisms underlying the biological activity of this compound include:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It interferes with the cell cycle, preventing cancer cells from proliferating.
- Signal Transduction Modulation : It modulates key signaling pathways involved in tumor growth and survival.
Antiviral Properties
Recent studies have highlighted the antiviral potential of imidazo[4,5-b]pyridine derivatives against various viruses, including influenza and SARS-CoV-2.
Case Study: Antiviral Activity
A study assessed the effectiveness of these compounds against the H1N1 virus and found that certain derivatives exhibited significant inhibitory effects.
| Compound | Virus | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| D | H1N1 | 15 | Inhibition of viral replication |
| E | SARS-CoV-2 | 12 | Blocking viral entry into host cells |
Table 2 : Antiviral activity of imidazo[4,5-b]pyridine derivatives.
Neuroprotective Effects
The neuroprotective properties of this compound have been explored in models of neurodegenerative diseases. It has shown potential in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to Alzheimer's disease.
Case Study: Neuroprotective Activity
In vitro studies demonstrated that the compound significantly reduces AChE activity, indicating its potential for treating cognitive disorders.
| Compound | Target Enzyme | IC₅₀ (µM) |
|---|---|---|
| F | AChE | 0.05 |
| G | BuChE | 0.07 |
Table 3 : Inhibition of cholinesterase enzymes by imidazo[4,5-b]pyridine derivatives.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-methyl-3-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves condensation of pyridine-2,3-diamine derivatives with carbonyl compounds. For example, reacting 3-aminopyridine analogs with aldehydes (e.g., methyl-substituted aldehydes) under catalytic conditions (e.g., p-toluenesulfonic acid in DMF) to form intermediates like 5-bromopyridine-2,3-diamine. Phase transfer catalysis (solid-liquid) is employed to enhance reaction efficiency, yielding cyclized products after 6-12 hours at 80-100°C . Key intermediates include enamine adducts and halogenated precursors, which undergo cyclization to form the imidazo[4,5-b]pyridine core .
Q. How is the purity and structural integrity of this compound verified in laboratory settings?
- Methodological Answer : Purity is confirmed via HPLC (≥98%) and UV/Vis spectroscopy (λmax ~244-286 nm). Structural characterization employs 1H/13C NMR to identify proton environments (e.g., methyl groups at δ 2.5 ppm, piperidinyl protons at δ 3.1-3.4 ppm) and mass spectrometry for molecular ion peaks (e.g., m/z 228.2 [M+H]+). CHN analysis validates elemental composition (e.g., C: 63.4%, H: 6.2%, N: 30.4%) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Follow hazard codes H300-H313 (toxic if swallowed, skin contact, or inhaled). Use PPE (gloves, lab coat, goggles), store at -20°C in airtight containers, and avoid ignition sources. Spills require neutralization with 10% sodium bicarbonate and disposal via hazardous waste protocols per SDS guidelines .
Advanced Research Questions
Q. How can computational methods like DFT studies optimize the synthesis of imidazo[4,5-b]pyridine derivatives?
- Methodological Answer : Density Functional Theory (DFT) predicts reaction pathways by calculating energy barriers for intermediates. For example, DFT analysis of 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile precursors identifies optimal solvent polarity (ε = 37.5 for DMF) and transition states, reducing side reactions. Computational screening of catalysts (e.g., p-toluenesulfonic acid vs. CAN/H2O2) improves yields from 60% to >85% .
Q. What strategies resolve contradictions in biological activity data among structurally similar imidazo[4,5-b]pyridine derivatives?
- Methodological Answer : Comparative SAR studies and in silico docking clarify discrepancies. For instance, bromo-substituted analogs (e.g., 6-bromo derivatives) exhibit higher antibacterial activity (MIC = 2 µg/mL vs. S. aureus) than methyl-substituted variants due to enhanced halogen bonding with bacterial enzymes. Piperidinyl groups improve blood-brain barrier penetration (logP = 2.1 vs. 1.5 for non-piperidinyl analogs), explaining divergent CNS activity .
Q. How do reactor design and process parameters influence the scalability of imidazo[4,5-b]pyridine synthesis?
- Methodological Answer : Continuous flow reactors with optimized residence times (2-4 hours) and catalyst loading (5-10 mol%) achieve >80% yield at scale. DOE studies reveal temperature (80-100°C) and solvent (DMF vs. acetonitrile) as critical factors. Membrane separation technologies (e.g., nanofiltration) purify products efficiently, reducing waste .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
